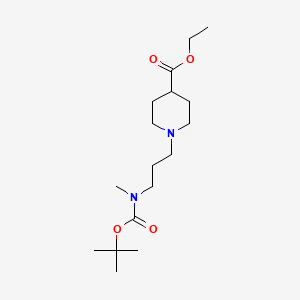

Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate is a synthetic organic compound often used in medicinal chemistry and organic synthesis. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The piperidine ring is alkylated with 3-bromopropylamine to introduce the propyl chain.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester or amide groups.

Substitution: Various alkylated or functionalized derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders, given the piperidine ring’s prevalence in many central nervous system (CNS) active compounds.

Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or intermediate, undergoing metabolic transformations to release the active drug. The Boc group is typically removed under physiological conditions, revealing the active amine which can interact with biological targets such as enzymes or receptors.

Comparación Con Compuestos Similares

Ethyl 4-piperidinecarboxylate: Lacks the Boc-protected amine, making it less versatile in synthetic applications.

N-Boc-piperidine: Similar structure but without the ethyl ester group, limiting its use in esterification reactions.

1-(3-Aminopropyl)piperidine: Lacks the Boc protection, making it more reactive but less stable for certain synthetic applications.

Uniqueness: Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate is unique due to its combination of a Boc-protected amine and an ethyl ester group, providing versatility in both protection and reactivity. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of complex molecules.

This compound’s unique structure and reactivity profile make it an essential tool in the fields of organic synthesis and medicinal chemistry. Its applications span from fundamental research to industrial production, highlighting its importance in modern chemical science.

Actividad Biológica

Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate, also known by its CAS number 1313712-70-7, is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its chemical properties, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C17H32N2O4

- Molecular Weight : 328.45 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl ester at the carboxylic acid position. This structure is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. It has been investigated for its potential as an inhibitor of specific enzymes and receptors, which plays a critical role in various disease mechanisms.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibition against key enzymes involved in metabolic pathways. For instance:

- Trypanosoma brucei Methionyl-tRNA Synthetase : A study highlighted that structurally related compounds demonstrated potent inhibition of this enzyme, which is crucial for the survival of the parasite causing African sleeping sickness. The best inhibitors showed EC50 values in the low nanomolar range, indicating high potency .

Case Study 1: Antiparasitic Activity

In a study focused on antiparasitic agents, derivatives of this compound were evaluated for their efficacy against Trypanosoma brucei. The results demonstrated that specific modifications to the compound's structure significantly enhanced its inhibitory activity against the parasite while maintaining low toxicity to mammalian cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related compounds to determine the impact of various substituents on biological activity. Modifications such as changing the Boc group or altering the alkyl chain length were found to influence both potency and selectivity towards target enzymes. For instance, certain derivatives exhibited improved binding affinity and selectivity for methionyl-tRNA synthetase compared to others .

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme/Pathway | EC50 (nM) | Toxicity (Mammalian Cells) |

|---|---|---|---|

| This compound | T. brucei Methionyl-tRNA Synthetase | Low nanomolar range | Low |

| Related Compound A | T. brucei Methionyl-tRNA Synthetase | 39 | Moderate |

| Related Compound B | T. brucei Methionyl-tRNA Synthetase | 22 | Low |

Propiedades

IUPAC Name |

ethyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O4/c1-6-22-15(20)14-8-12-19(13-9-14)11-7-10-18(5)16(21)23-17(2,3)4/h14H,6-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVZIMHCUQXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCN(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724367 |

Source

|

| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-70-7 |

Source

|

| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.